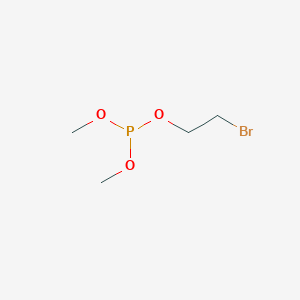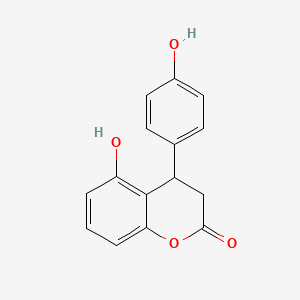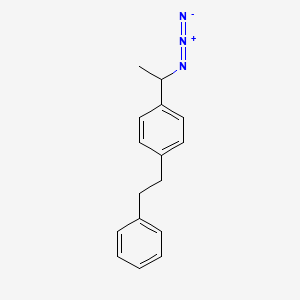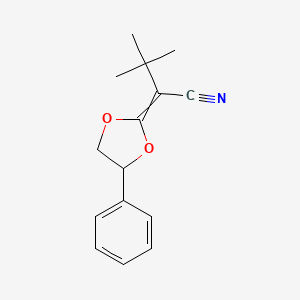
Phosphorous acid, 2-bromoethyl dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous acid, 2-bromoethyl dimethyl ester is a chemical compound with the molecular formula C4H10BrO4P and a molecular weight of 233 g/mol . This compound is known for its unique structure, which includes a phosphorous acid esterified with 2-bromoethyl and dimethyl groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of phosphorous acid, 2-bromoethyl dimethyl ester typically involves the esterification of phosphorous acid with 2-bromoethanol and dimethyl sulfate. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Phosphorous acid, 2-bromoethyl dimethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form phosphoric acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphorous acid derivatives.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphorous acid, 2-bromoethyl dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorous-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphorous acid, 2-bromoethyl dimethyl ester involves its interaction with molecular targets through its reactive bromine and ester groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparaison Avec Des Composés Similaires
Phosphorous acid, 2-bromoethyl dimethyl ester can be compared with other similar compounds, such as:
- Phosphoric acid, 2-bromoethyl dimethyl ester
- Phosphorous acid, 2-chloroethyl dimethyl ester
- Phosphorous acid, 2-iodoethyl dimethyl ester
These compounds share similar structures but differ in the halogen atom attached to the ethyl group. The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .
Propriétés
Numéro CAS |
753504-76-6 |
|---|---|
Formule moléculaire |
C4H10BrO3P |
Poids moléculaire |
217.00 g/mol |
Nom IUPAC |
2-bromoethyl dimethyl phosphite |
InChI |
InChI=1S/C4H10BrO3P/c1-6-9(7-2)8-4-3-5/h3-4H2,1-2H3 |
Clé InChI |
FZTXGIUKIRPHID-UHFFFAOYSA-N |
SMILES canonique |
COP(OC)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)






![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)




